4-(2-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide
Overview
Description
4-(2-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H20ClN3OS and its molecular weight is 409.9 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylthio)-1,4-dihydro-3-pyridinecarboxamide is 409.1015611 g/mol and the complexity rating of the compound is 723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Structure and Properties
This compound belongs to a class of chemicals known for their complex structures and properties. For instance, research on similar compounds like 4-(4-Chlorophenyl)-5-cyano-3-(4-methylphenyl)-6-diphenyl-4,7-dihydro-2Hpyrazolo[3,4-b]pyridine has revealed interesting chemical properties, such as hydrogen-bonded trimer formation and various tautomeric structures in solution and crystal structures (Quiroga et al., 1999).
Applications in Anticonvulsant Therapy
Compounds with similar structures have been examined for their potential as anticonvulsant agents. For example, certain enaminones, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, have been studied for their crystal structures and potential application in anticonvulsant therapy (Kubicki et al., 2000).
Use in Dye Synthesis and Fabric Coloring
Compounds similar to the one have been utilized in the synthesis of disperse dyes and their application on fabrics like polyester and nylon. These dyes demonstrate good fastness properties and offer various shades (Abolude et al., 2021).
Potential as Biological Agents
Research has been conducted on compounds like N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine, which are synthesized using similar methods and evaluated for antimicrobial activities. These compounds have shown significant inhibition on bacterial and fungal growth (Akbari et al., 2008).
In Organic Synthesis
This chemical is used in organic synthesis, such as in the condensation of 2-chlorobenzaldehyde with cyanothioacetamide and ethyl butyroylacetate, leading to derivatives that find applications in various chemical processes (Krivokolysko et al., 1990).
Properties
IUPAC Name |
4-(2-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-methylsulfanyl-1,4-dihydropyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3OS/c1-13-8-4-7-11-18(13)26-21(27)19-14(2)25-22(28-3)16(12-24)20(19)15-9-5-6-10-17(15)23/h4-11,20,25H,1-3H3,(H,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKKCWILOQMGBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CC=C3Cl)C#N)SC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385676 | |
Record name | AC1MDQWF | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5321-93-7 | |
Record name | AC1MDQWF | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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